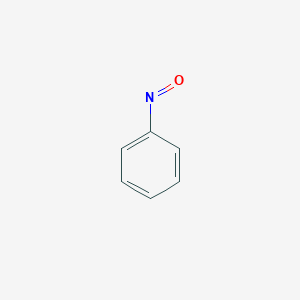

Nitrosobenzene

説明

This compound has been reported in Euglena gracilis with data available.

RN given refers to unlabeled parent cpd

Structure

3D Structure

特性

IUPAC Name |

nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c8-7-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRKCXQQSUWLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060417 | |

| Record name | Nitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-96-9 | |

| Record name | Nitrosobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NITROSOBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrosobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROSOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI9W9E8G2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Monomer-Dimer Equilibrium of Nitrosobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosobenzene (C₆H₅NO) presents a classic and compelling case of monomer-dimer equilibrium, a fundamental concept in physical organic chemistry with implications for reactivity, stability, and material properties. In solution and in the solid state, this compound exists as a dynamic equilibrium between its monomeric and dimeric forms.[1] The monomer is a distinctive green, paramagnetic species, while the dimer, a pale yellow or colorless diamagnetic solid, is an azodioxybenzene derivative.[1] This equilibrium is highly sensitive to environmental conditions such as temperature, concentration, and the nature of the solvent, making it a versatile system for studying non-covalent interactions and reaction kinetics.[1] Understanding and controlling this equilibrium is crucial for applications where this compound and its derivatives are used as synthetic intermediates, spin traps, and components in functional materials.

This technical guide provides a comprehensive overview of the monomer-dimer equilibrium of this compound, including quantitative thermodynamic data, detailed experimental protocols for its study, and visual representations of the underlying processes.

The Monomer-Dimer Equilibrium

The equilibrium between the this compound monomer and its dimer can be represented as follows:

2 C₆H₅NO (Monomer) ⇌ (C₆H₅NO)₂ (Dimer)

The dimer exists as two geometric isomers, cis and trans, due to the restricted rotation around the N=N bond.[1] The interconversion between these isomers is believed to proceed through the monomer as an intermediate.[1]

Quantitative Data: Thermodynamic Parameters

The dissociation of the this compound dimers into monomers is a thermodynamically controlled process. The equilibrium position is dictated by the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). The following tables summarize the thermodynamic parameters for the dissociation of the cis and trans dimers of this compound and some of its para-substituted derivatives in deuterated chloroform (CDCl₃), as determined by low-temperature ¹H NMR spectroscopy.

Table 1: Thermodynamic Parameters for the Dissociation of trans-(E)-Azodioxybenzene Dimers

| Substituent (X) | ΔH° (kJ mol⁻¹) | ΔS° (J K⁻¹ mol⁻¹) | ΔG°₂₉₈ (kJ mol⁻¹) |

| H | 50.2 ± 1.2 | 148 ± 5 | 6.0 |

| CH₃ | 52.3 ± 1.5 | 155 ± 6 | 6.1 |

| OCH₃ | 54.8 ± 1.8 | 160 ± 7 | 7.1 |

| Cl | 49.8 ± 1.3 | 145 ± 5 | 6.5 |

| NO₂ | 45.6 ± 1.1 | 138 ± 4 | 4.5 |

Table 2: Thermodynamic Parameters for the Dissociation of cis-(Z)-Azodioxybenzene Dimers

| Substituent (X) | ΔH° (kJ mol⁻¹) | ΔS° (J K⁻¹ mol⁻¹) | ΔG°₂₉₈ (kJ mol⁻¹) |

| H | 48.1 ± 1.0 | 147 ± 4 | 4.3 |

| CH₃ | 50.2 ± 1.3 | 154 ± 5 | 4.3 |

| OCH₃ | 52.7 ± 1.6 | 159 ± 6 | 5.3 |

| Cl | 47.7 ± 1.2 | 142 ± 5 | 5.4 |

| NO₂ | 43.5 ± 1.0 | 133 ± 4 | 3.9 |

Data sourced from studies by Fletcher, Gowenlock, and Orrell.

Experimental Protocols

Precise and reproducible experimental procedures are paramount for the accurate study of the this compound monomer-dimer equilibrium. This section provides detailed protocols for the synthesis of high-purity this compound and its characterization using UV-Visible and Nuclear Magnetic Resonance spectroscopy.

Synthesis and Purification of this compound

A common and reliable method for the synthesis of this compound involves the oxidation of β-phenylhydroxylamine, which is itself prepared by the reduction of nitrobenzene.

Materials:

-

Nitrobenzene

-

Ammonium chloride (NH₄Cl)

-

Zinc dust

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Ice

-

Water

-

Ethanol (for recrystallization)

-

Calcium chloride (CaCl₂)

Procedure:

Part A: Preparation of β-Phenylhydroxylamine

-

In a large vessel (e.g., a 5-gallon crock), prepare a solution of 150 g of ammonium chloride in 5 liters of water.

-

Add 250 ml (2.44 moles) of nitrobenzene to the ammonium chloride solution and stir vigorously to create a fine suspension.

-

Over a period of 5 minutes, add 372 g (5.15 moles) of 90% zinc dust in small portions.

-

Continue vigorous stirring. The reaction is exothermic, and the temperature will rise. Monitor the temperature and maintain it below 30°C using an ice bath if necessary.

-

After the initial exotherm subsides (approximately 15-20 minutes), continue stirring for an additional 15 minutes.

-

Filter the mixture through a large Büchner funnel to remove the zinc oxide. The filtrate contains the β-phenylhydroxylamine.

Part B: Oxidation to this compound

-

Cool the filtrate containing β-phenylhydroxylamine to 0°C in an ice-salt bath.

-

Separately, prepare a cold solution of sulfuric acid by adding 750 ml of concentrated H₂SO₄ to a sufficient amount of crushed ice to bring the temperature to -5°C.

-

Add the cold sulfuric acid solution to the cold β-phenylhydroxylamine solution with continuous stirring.

-

Prepare an ice-cold solution of 170 g of sodium dichromate dihydrate in 500-750 ml of water.

-

Add the sodium dichromate solution rapidly to the reaction mixture with vigorous stirring.

-

A straw-colored precipitate of this compound will form within 2-3 minutes.

-

Collect the crude this compound by filtration on a Büchner funnel and wash it thoroughly with 1 liter of cold water.

Purification:

-

The crude this compound can be purified by steam distillation. The green liquid distillate will solidify to a colorless solid in the receiver.

-

Alternatively, for higher purity, recrystallize the crude product from a minimal amount of ethanol at low temperature.

-

Dry the purified this compound over calcium chloride under vacuum. The final product should be a pale yellow solid (dimer) that melts at 64–67°C.

Investigation of the Equilibrium by UV-Visible Spectroscopy

The intense green color of the this compound monomer is due to a characteristic absorption in the visible region (λₘₐₓ ≈ 750 nm), where the colorless dimer does not absorb. This property allows for the direct measurement of the monomer concentration using the Beer-Lambert law.

Equipment and Materials:

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvettes (1 cm path length)

-

High-purity this compound

-

Spectroscopic grade solvent (e.g., cyclohexane, chloroform)

-

Volumetric flasks and pipettes

Procedure:

-

Solvent Preparation: Use a high-purity, spectroscopic grade solvent. If necessary, purify the solvent by distillation to remove any absorbing impurities.

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 10⁻² M) in the chosen solvent.

-

Sample Preparation: Prepare a series of dilutions from the stock solution in volumetric flasks to obtain a range of concentrations (e.g., 10⁻³ M to 10⁻⁵ M).

-

Spectra Acquisition:

-

Set the spectrophotometer to scan a wavelength range that includes the monomer's absorption maximum (e.g., 600-850 nm).

-

Use the pure solvent as a blank to perform a baseline correction.

-

Record the absorption spectrum of each solution at a constant, controlled temperature (e.g., 25°C).

-

-

Data Analysis:

-

Identify the λₘₐₓ of the monomer.

-

At very low concentrations, where the equilibrium is shifted almost entirely to the monomer, the molar absorptivity (ε) of the monomer can be determined using the Beer-Lambert law (A = εcl).

-

For each concentration, use the measured absorbance at λₘₐₓ and the determined ε to calculate the equilibrium concentration of the monomer ([M]).

-

The concentration of the dimer ([D]) can be calculated from the initial total concentration ([C]₀) and the monomer concentration: [D] = ([C]₀ - [M]) / 2.

-

The equilibrium constant for dimerization (K_d = [D] / [M]²) or dissociation (K_diss = [M]² / [D]) can then be calculated.

-

Investigation of the Equilibrium by ¹H NMR Spectroscopy

Variable-temperature (VT) ¹H NMR spectroscopy is a powerful technique to study the monomer-dimer equilibrium. At different temperatures, the equilibrium shifts, and the relative populations of the monomer and dimer species can be quantified by integrating their distinct proton signals.

Equipment and Materials:

-

NMR spectrometer with variable temperature capabilities

-

High-quality 5 mm NMR tubes

-

High-purity this compound

-

Deuterated solvent (e.g., deuterated chloroform, CDCl₃)

-

Internal standard (optional, e.g., tetramethylsilane, TMS)

Procedure:

-

Solvent and Sample Preparation:

-

Use a high-purity deuterated solvent. For sensitive measurements, the solvent should be dried over molecular sieves.

-

Prepare a solution of this compound in the deuterated solvent of a known concentration (e.g., 0.05 M) in a clean, dry NMR tube.

-

For quantitative measurements, it is crucial to accurately know the total concentration.

-

For samples sensitive to oxygen, degas the solution using the freeze-pump-thaw technique (at least three cycles).

-

-

NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

Gradually lower the temperature of the NMR probe in steps (e.g., 10 K increments). Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.

-

Acquire spectra at a series of low temperatures (e.g., down to 223 K). At lower temperatures, the signals for the monomer and the cis and trans dimers will become distinct and well-resolved.

-

Use a sufficient relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Identify the distinct signals corresponding to the aromatic protons of the monomer and the two dimer isomers.

-

Integrate the area of a well-resolved, non-overlapping proton signal for each species.

-

Calculate the mole fraction of each species from the integral values.

-

Using the known total concentration, calculate the equilibrium concentrations of the monomer ([M]), cis-dimer ([D_cis]), and trans-dimer ([D_trans]) at each temperature.

-

Calculate the equilibrium constants for the dissociation of each dimer (e.g., K_diss_cis = [M]² / [D_cis]) at each temperature.

-

-

Thermodynamic Analysis (Van't Hoff Plot):

-

Plot ln(K_diss) versus 1/T for each dimer.

-

The slope of the resulting line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, where R is the gas constant.

-

From the slope and intercept, the enthalpy (ΔH°) and entropy (ΔS°) of dissociation can be determined.

-

The Gibbs free energy of dissociation (ΔG°) at a specific temperature (e.g., 298 K) can then be calculated using the equation: ΔG° = ΔH° - TΔS°.

-

Conclusion

The monomer-dimer equilibrium of this compound is a rich and instructive system for exploring fundamental chemical principles. The pronounced visual and spectroscopic differences between the monomer and dimer allow for straightforward yet powerful quantitative analysis. The detailed protocols provided in this guide offer a robust framework for researchers to investigate this equilibrium and to apply these techniques to other dynamic chemical systems. A thorough understanding of the factors governing this equilibrium is essential for the rational design and application of nitroso compounds in various fields of chemical science and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nitrosobenzene

For Researchers, Scientists, and Drug Development Professionals

Nitrosobenzene (C₆H₅NO) is an aromatic organic compound that serves as a pivotal intermediate in organic synthesis and possesses unique chemical characteristics. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and visual representations of its chemical behavior. This information is intended to be a valuable resource for professionals in research, chemical sciences, and drug development.

Physical Properties of this compound

This compound is a fascinating molecule that exhibits a characteristic monomer-dimer equilibrium. In the solid state or at high concentrations, it typically exists as a pale yellow diamagnetic dimer (azobenzene dioxide).[1] In dilute solutions or at elevated temperatures, the equilibrium shifts towards the deep green, monomeric form.[1] This equilibrium is a key feature of its physical and chemical behavior. The monomeric form can be isolated as lustrous, dark green crystals by sublimation.[1]

The quantitative physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅NO | [1][2] |

| Molar Mass | 107.112 g·mol⁻¹ | |

| Appearance | Dark green solid (monomer); Pale yellow solid (dimer) | |

| Melting Point | 65 to 69 °C (149 to 156 °F; 338 to 342 K) | |

| Boiling Point | 59 °C (138 °F; 332 K) at 18 mmHg | |

| Solubility in water | Low / Slightly soluble | |

| Solubility in other solvents | Soluble in organic solvents like ethanol, ether, and chloroform. | |

| Magnetic Susceptibility (χ) | -59.1·10⁻⁶ cm³/mol |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum | Key Features | Source(s) |

| UV-Vis | The UV spectrum shows a band with an origin at 30,260 cm⁻¹ (in solid argon), assigned to the S₀ → S₂ transition. The visible absorption band is characteristic of the monomeric form. | |

| ¹H NMR (in CDCl₃) | Signals appear at approximately 7.907 ppm and in the range of 7.20 to 7.75 ppm. | |

| ¹H NMR (in CCl₄) | Signals appear at approximately 7.813 ppm, 7.547 ppm, and 7.610 ppm. |

Chemical Properties and Reactivity

This compound is a versatile reagent in organic synthesis due to the reactivity of the nitroso group. It can act as a Lewis base, forming complexes with metals where the nitrogen atom is the basic site.

Key chemical reactions involving this compound include:

-

Reduction: this compound can be readily reduced to form aniline (C₆H₅NH₂).

-

Oxidation: It can be oxidized to nitrobenzene (C₆H₅NO₂).

-

Diels-Alder Reactions: The monomeric form of this compound acts as a dienophile and undergoes Diels-Alder reactions with dienes.

-

Condensation Reactions: It condenses with compounds containing active methylene groups and with amines.

-

Mills Reaction: Condensation with anilines yields azobenzene derivatives.

-

Ehrlich-Sachs Reaction: Condensation with benzyl cyanide produces an imine.

-

-

Bamberger Rearrangement: While not a direct reaction of this compound, the related compound phenylhydroxylamine rearranges in the presence of strong aqueous acid to form 4-aminophenol. Phenylhydroxylamine is an intermediate in the reduction of nitrobenzene and the synthesis of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound from Nitrobenzene

This procedure involves the reduction of nitrobenzene to phenylhydroxylamine, followed by in-situ oxidation.

Materials:

-

Nitrobenzene

-

Ammonium chloride

-

Zinc dust (90%)

-

Concentrated sulfuric acid

-

Sodium dichromate dihydrate

-

Water

-

Ice

Procedure:

-

A mixture of 250 ml (2.44 moles) of nitrobenzene and a solution of 150 g of ammonium chloride in 5 l of water is vigorously stirred in a 5-gallon crock.

-

372 g (5.15 moles) of zinc dust is added in small portions over 5 minutes. The temperature of the reaction will rise.

-

After the main reaction subsides, the mixture is stirred for an additional 10 minutes and then filtered. The filtrate contains β-phenylhydroxylamine.

-

To the cold solution of β-phenylhydroxylamine, a cold solution of sulfuric acid (750 ml of concentrated acid with sufficient ice to lower the temperature to -5°C) is added with stirring.

-

An ice-cold solution of 170 g of sodium dichromate dihydrate in 500–750 ml of water is added rapidly.

-

After 2 to 3 minutes, the straw-colored precipitate of this compound is collected on a Büchner funnel and washed with 1 l of water.

-

The crude this compound is purified by steam distillation. The distillate is collected in a receiver cooled by ice.

-

The purified this compound is finely ground, washed with water until the washings are no longer brown, and dried.

Synthesis of this compound from Aniline

This method utilizes an oxidation reaction.

Materials:

-

Aniline

-

Zirconium hydroxide catalyst

-

Mesitylene

-

30% Hydrogen peroxide solution

Procedure:

-

Add 3.0 g of zirconium hydroxide catalyst to a 250 mL container.

-

Add 9.3 g of aniline and 46.5 g of mesitylene.

-

While stirring at 30°C, slowly add 0.3 mol of hydrogen peroxide (30 mL of a 30% solution).

-

Allow the reaction to proceed for 1 hour.

-

Filter the mixture, then purify the product by distillation and recrystallization to obtain this compound.

Reduction of Nitrobenzene to Aniline

This is a common and important reaction in industrial chemistry.

Materials:

-

Nitrobenzene

-

Granulated tin

-

Concentrated hydrochloric acid

Procedure:

-

In a 1 L two-neck round-bottom flask, add 25 g of nitrobenzene and 50 g of granulated tin.

-

Connect a reflux condenser.

-

Over a period of 30 minutes, add 125 cc of concentrated hydrochloric acid in 10 cc increments while stirring vigorously. If the reaction does not start, gentle heating may be required. The reaction is exothermic and may need to be controlled by cooling.

-

After all the acid has been added, heat the flask on a boiling water bath for 30-60 minutes until the odor of nitrobenzene disappears.

-

The resulting product is an aniline salt, which can be treated with a base to liberate free aniline.

Visualizations

The following diagrams illustrate key workflows and reaction pathways related to this compound.

References

The Genesis of an Aromatic Functional Group: Adolf von Baeyer's Pioneering Synthesis of Nitrosobenzene

In a seminal 1874 publication, the eminent German chemist Adolf von Baeyer detailed the first successful synthesis of nitrosobenzene, a discovery that introduced a new functional group to the aromatic chemist's toolkit and laid the groundwork for future explorations in dye chemistry and reaction mechanisms. This technical guide provides an in-depth analysis of Baeyer's early synthetic method, presenting the core experimental protocol and quantitative data as described in his original work.

The Foundational Synthesis: Reaction of Diphenylmercury with Nitrosyl Bromide

Baeyer's initial approach to this compound was elegantly straightforward, relying on the reaction between an organometallic compound, diphenylmercury ((C₆H₅)₂Hg), and a nitrosyl halide, nitrosyl bromide (BrNO). The core of this discovery was the successful substitution of a phenyl group from the mercury center with the nitroso (-NO) group.

The reaction proceeds according to the following stoichiometry:

(C₆H₅)₂Hg + BrNO → C₆H₅NO + C₆H₅HgBr

This transformation yields this compound (C₆H₅NO) and phenylmercuric bromide (C₆H₅HgBr) as the co-product.

Experimental Protocol

The following procedure is a detailed reconstruction of the experimental method described by Adolf von Baeyer in his 1874 paper published in Berichte der deutschen chemischen Gesellschaft.

Materials:

-

Diphenylmercury ((C₆H₅)₂Hg)

-

Nitrosyl bromide (BrNO)

-

Benzene (as solvent)

Procedure:

-

A solution of diphenylmercury is prepared by dissolving it in a suitable amount of benzene.

-

Nitrosyl bromide is then introduced into the diphenylmercury solution. The original publication suggests that the nitrosyl bromide was likely generated in situ or used as a prepared solution.

-

The reaction mixture is observed for a color change, indicating the formation of this compound. Baeyer noted the appearance of a distinct green coloration, a characteristic of the monomeric form of this compound in solution.

-

Upon completion of the reaction, the solvent is removed, likely through distillation or evaporation, to yield the crude product mixture.

-

Purification of the this compound is achieved through steam distillation. The volatile this compound co-distills with water and is collected as a green oil, which upon cooling, solidifies into a colorless solid. This process effectively separates the desired product from the non-volatile phenylmercuric bromide.

Quantitative Data

While Baeyer's 1874 publication provides a qualitative description of the synthesis, it lacks specific quantitative data such as molar ratios, reaction times, and percentage yields. The focus of the initial report was on the successful formation and isolation of the novel compound.

| Parameter | Value |

| Reactant 1 | Diphenylmercury ((C₆H₅)₂Hg) |

| Reactant 2 | Nitrosyl bromide (BrNO) |

| Solvent | Benzene |

| Product | This compound (C₆H₅NO) |

| Co-product | Phenylmercuric bromide (C₆H₅HgBr) |

| Purification Method | Steam Distillation |

| Observed Properties | Green solution, colorless crystalline solid |

Reaction Pathway and Visualization

The synthesis of this compound from diphenylmercury and nitrosyl bromide can be visualized as a single-step substitution reaction. The logical flow of this process is depicted in the following diagram.

Significance and Further Developments

Adolf von Baeyer's successful synthesis of this compound was a significant achievement in 19th-century organic chemistry. It not only introduced a new class of aromatic compounds but also paved the way for the development of the Baeyer-Mills reaction, a condensation reaction between this compound and anilines to form azobenzene derivatives, which became important in the burgeoning synthetic dye industry.[1][2] While modern methods for synthesizing this compound, such as the oxidation of aniline or the reduction of nitrobenzene to phenylhydroxylamine followed by oxidation, are now more common due to their higher efficiency and avoidance of toxic mercury compounds, Baeyer's original method remains a landmark in the history of organic synthesis.[3] His work exemplified the systematic approach to the synthesis of new organic molecules that characterized the era and for which he was awarded the Nobel Prize in Chemistry in 1905.

References

Spectroscopic Characterization of Nitrosobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosobenzene (C₆H₅NO) is a prototypical aromatic nitroso compound that serves as a valuable intermediate in organic synthesis. Its unique electronic structure and reactivity make it a subject of significant interest in various fields, including the development of pharmaceuticals, dyes, and polymers. A thorough understanding of its spectroscopic properties is crucial for its identification, quantification, and the elucidation of reaction mechanisms. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including detailed experimental protocols and a summary of its key spectral features.

Synthesis of this compound

A reliable and commonly used method for the laboratory synthesis of this compound involves the reduction of nitrobenzene to N-phenylhydroxylamine, followed by a mild oxidation. The following protocol is adapted from a well-established procedure.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Nitrobenzene

-

Ammonium chloride (NH₄Cl)

-

Zinc dust

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Ice

-

Water

-

Ethanol

Procedure:

Part A: Reduction of Nitrobenzene to N-Phenylhydroxylamine

-

In a large vessel, prepare a solution of ammonium chloride in water.

-

Add nitrobenzene to the ammonium chloride solution with vigorous stirring.

-

Gradually add zinc dust to the mixture in small portions. The reaction is exothermic, and the temperature should be monitored.

-

After the main reaction subsides, continue stirring for a short period to ensure complete reaction.

-

Filter the reaction mixture to remove unreacted zinc dust and other solids. The filtrate contains N-phenylhydroxylamine.

Part B: Oxidation of N-Phenylhydroxylamine to this compound

-

Cool the filtrate containing N-phenylhydroxylamine in an ice bath.

-

Slowly and with stirring, add a cold solution of concentrated sulfuric acid and ice.

-

Prepare an ice-cold solution of sodium dichromate dihydrate in water.

-

Add the cold sodium dichromate solution rapidly to the acidified N-phenylhydroxylamine solution with continuous stirring or swirling.

-

A precipitate of this compound will form. Collect the crude product by vacuum filtration and wash it with cold water.

-

For purification, the crude this compound can be subjected to steam distillation. The distillate, a green liquid, is collected in a receiver cooled with ice.

-

The purified this compound solidifies upon cooling. It can be further purified by recrystallization from a small amount of cold ethanol.

Safety Precautions: Nitrobenzene and this compound are toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Spectroscopic Data

The following sections detail the characteristic spectroscopic data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound exhibits characteristic electronic transitions in the ultraviolet and visible regions. The monomeric form is responsible for the characteristic green color of this compound solutions.

| λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent | Assignment |

| ~300 | ~5,000 | Ethanol | π → π* transition |

| ~750 | ~50 | Ethanol | n → π* transition |

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of this compound in spectroscopic grade ethanol. A typical concentration would be in the range of 10⁻⁴ to 10⁻⁵ M.

-

Measurement:

-

Use a quartz cuvette with a 1 cm path length.

-

Record the spectrum over a wavelength range of at least 200-800 nm.

-

Use the pure solvent (ethanol) as a reference.

-

-

Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic vibrational frequencies corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1600-1450 | C=C stretching (aromatic ring) |

| ~1500 | N=O stretching |

| ~1160 | C-N stretching |

Experimental Protocol: Infrared Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of solid this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solution: Dissolve this compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform). Use an appropriate liquid cell.

-

-

Measurement:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the pure KBr pellet or the solvent before running the sample.

-

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule.

¹H NMR Data (in CCl₄)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.81 | d | ~7.9 | H-2, H-6 (ortho) |

| ~7.55 | t | ~7.4 | H-3, H-5 (meta) |

| ~7.61 | t | ~7.4 | H-4 (para) |

¹³C NMR Data (in CDCl₃, estimated)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-1 (ipso) |

| ~129 | C-2, C-6 (ortho) |

| ~130 | C-3, C-5 (meta) |

| ~131 | C-4 (para) |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation:

-

Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃ or CCl₄) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Measurement:

-

Acquire the ¹H NMR spectrum.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Analysis: Determine the chemical shifts relative to TMS (δ = 0 ppm). Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to confirm the assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Electron Ionization (EI) Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 107 | High | [M]⁺ (Molecular ion) |

| 77 | High | [C₆H₅]⁺ (Loss of NO) |

| 51 | Moderate | [C₄H₃]⁺ |

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or by injection of a solution.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Record the mass-to-charge ratio (m/z) and relative abundance of the resulting ions. Identify the molecular ion peak and the major fragment ions.

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Logical Relationship of Spectroscopic Techniques

Caption: Relationship between spectroscopic techniques and structural information for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Lewis Basicity and Coordination Chemistry of Nitrosobenzene

Abstract

This compound (C₆H₅NO) is a prototypical organic nitroso compound that serves as a versatile ligand in coordination chemistry. Its ability to act as a Lewis base, coupled with its rich redox chemistry and multiple potential binding modes, makes it a subject of significant interest in inorganic synthesis, catalysis, and bioinorganic chemistry. This guide provides a comprehensive overview of the fundamental principles governing the Lewis basicity and coordination behavior of this compound. It includes a summary of quantitative data, detailed experimental protocols for the synthesis and characterization of key complexes, and visualizations of fundamental pathways and workflows to facilitate a deeper understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction to this compound

This compound is an organic compound featuring a nitroso (-NO) group attached to a phenyl ring. In its pure, monomeric form, it exists as a distinctive dark green solid or liquid, but it readily dimerizes to form a pale yellow solid, azoxybenzene-N,N-dioxide.[1] This monomer-dimer equilibrium is a crucial aspect of its chemistry, influenced by temperature, concentration, and the solvent medium.[1] In dilute solutions or at higher temperatures, the monomeric form is favored, which is the species that typically engages in coordination with metal centers.[1]

The nitrogen atom in the nitroso group possesses a lone pair of electrons, making this compound an effective Lewis base. This characteristic allows it to coordinate to a wide variety of metal ions, acting as a ligand in numerous coordination complexes.[1][2] Its coordination chemistry is particularly rich due to the potential for multiple binding modes and the redox activity of the nitroso functional group.

Lewis Basicity

This compound and its derivatives are considered effective Lewis bases, readily donating their electron density to Lewis acidic metal centers. The primary site of coordination is almost always the nitrogen atom, which utilizes its lone pair to form a dative bond with the metal. While coordination through the oxygen atom is also possible, it is far less common. The basicity of the nitrogen atom is influenced by the electronic properties of the phenyl ring; electron-donating substituents on the ring increase the electron density on the nitrogen, enhancing its Lewis basicity, while electron-withdrawing groups have the opposite effect.

The interaction of this compound with a metal center can be further understood by examining its redox properties. The nitroso group can be reduced, and metal complexes of this compound in its doubly reduced (PhNO)²⁻ form have been synthesized and characterized. This highlights the ability of the ligand to participate in electron transfer processes within the coordination sphere.

Coordination Chemistry and Binding Modes

This compound exhibits remarkable versatility in its coordination to metal centers, adopting several distinct binding modes. This flexibility gives rise to a wide array of complex structures and reactivities.

-

Monodentate N-coordination (Type I): This is the most common binding mode, where this compound acts as a simple two-electron donor through the nitrogen atom. An example is the ruthenium complex, Ru(acac)₂(C₆H₅NO)₂, where two this compound ligands are bound to the metal center in this fashion.

-

Bridging μ-N,O-coordination (Type IV & V): In this mode, the this compound ligand bridges two metal centers. The nitrogen atom coordinates to one metal, while the oxygen atom coordinates to the second. This is observed in the dimeric ruthenium complex [Ru(acac)₂(μ-C₆H₅NO)]₂. A platinum complex, Pt₂(NOB)₃(PMe₃)₃, remarkably displays three different coordination modes of this compound simultaneously, including bridging ligation.

-

Side-on η²-N,O-coordination (Type II): Both the nitrogen and oxygen atoms of the nitroso group can bind to a single metal center. This η²-coordination is less common but has been observed, for instance, in nickel complexes like Ni(PEt₃)₂(η²-i-PrNO).

-

O-coordination: Though rare, monodentate coordination through the oxygen atom is also a possible binding mode.

Quantitative Data

The coordination of this compound to a metal center induces measurable changes in its spectroscopic and structural parameters. These data provide quantitative insight into the nature of the metal-ligand bond.

Table 1: Spectroscopic Data for this compound and its Complexes

| Compound/Complex | Technique | Key Observation | Frequency/Shift (cm⁻¹) | Reference |

| Nitrobenzene (adsorbed on Ni/SiO₂) | IR Spectroscopy | ν(NO) asymmetric stretch | 1531 | |

| Nitrobenzene (adsorbed on Ni/SiO₂) | IR Spectroscopy | ν(NO) symmetric stretch | 1350 | |

| This compound intermediate (on Ni/SiO₂) | IR Spectroscopy | ν(NO) stretch | 1488 | |

| M(C₆H₅NO₂)₆]²⁺ (M=Co, Ni) | Ligand Field Spectra | Octahedral species observed | - |

Note: Data for nitrobenzene complexes are often compared to those of the free ligand or related nitro compounds. The formation of this compound as an intermediate from nitrobenzene is a key step in many catalytic reductions.

Table 2: Structural Data for Nitroso Compounds

| Compound Type | Bond | Bond Length (Å) | C-N-O Angle (°) | Reference |

| Monomeric Nitrosoalkanes | N-O | 1.1 - 1.22 | 103 - 121 | |

| cis-Dimer (CH₃NO)₂ | N-N | 1.31(2) | - | |

| cis-Dimer (CH₃NO)₂ | N-O | 1.31(2) | - | |

| trans-Dimer (RNO)₂ | N-N | 1.22 - 1.33 | - | |

| trans-Dimer (RNO)₂ | N-O | 1.25 - 1.30 | - |

Note: Structural data for metal-bound this compound can vary significantly depending on the metal, its oxidation state, and the coordination mode. The data for free nitrosoalkanes and their dimers provide a baseline for comparison.

Experimental Protocols

Detailed and reliable experimental procedures are critical for the synthesis and study of this compound and its coordination compounds.

Protocol 1: Synthesis of this compound

This procedure is adapted from Organic Syntheses and involves the oxidation of β-phenylhydroxylamine, which is generated in situ from the reduction of nitrobenzene.

Step 1: Preparation of β-Phenylhydroxylamine

-

In a 5-gallon crock, vigorously stir a mixture of 250 ml (2.44 moles) of nitrobenzene and a solution of 150 g of ammonium chloride in 5 l of water.

-

Add 372 g (5.15 moles) of 90% zinc dust in small portions over 5 minutes. The temperature will rise as the reaction proceeds.

-

Maintain the temperature between 15–20°C by adding ice for about 20-25 minutes with continued stirring.

-

Filter the mixture and wash the zinc oxide precipitate with approximately 1 l of water. The filtrate contains the β-phenylhydroxylamine.

Step 2: Oxidation to this compound

-

Cool the filtrate containing β-phenylhydroxylamine to below -5°C in an ice-salt bath.

-

With stirring, add a cold solution of sulfuric acid (750 ml of concentrated acid with sufficient ice to bring the temperature to -5°C).

-

Immediately add an ice-cold solution of 170 g of sodium dichromate dihydrate in 500–750 ml of water as rapidly as possible.

-

After 2-3 minutes, collect the straw-colored precipitate of this compound on a Büchner funnel.

-

Wash the precipitate with 1 l of cold water and then with 250 ml of 5% sulfuric acid.

Step 3: Purification

-

Purify the crude this compound by steam distillation from a large flask.

-

This compound co-distills with water as a green liquid, which solidifies in the receiver to a colorless solid.

-

Collect the product in a cooled receiver. The typical yield is 45-55%.

-

Store the purified this compound at 0°C, as it is unstable at room temperature for extended periods.

Protocol 2: General Synthesis of a Metal-Nitrosophenolato Complex (Baudisch Reaction)

The Baudisch reaction and related syntheses produce stable nitrosophenolato complexes, often with copper.

-

Prepare an aqueous solution of the chosen phenol or substituted phenol.

-

Add an aqueous solution of hydroxylamine hydrochloride and hydrogen peroxide.

-

Introduce an aqueous solution of a metal salt, typically copper(II) sulfate.

-

Adjust the pH of the mixture to be slightly acidic or neutral.

-

The reaction proceeds to form the ortho-nitrosophenol, which immediately coordinates to the metal ion.

-

The resulting metal complex often precipitates from the solution.

-

Collect the solid product by filtration, wash with water, and dry.

-

Characterize the product using elemental analysis, UV-Vis, and IR spectroscopy.

Protocol 3: Synthesis of a Dinickel(II) this compound Complex

This protocol describes the reductive binding of this compound to a preorganized dinickel(II) hydride complex.

-

To a solution of the dinickel(II) dihydride complex [KL(NiH)₂] (where L is a pyrazole-based dinucleating ligand) in a suitable aprotic solvent (e.g., THF) under an inert atmosphere, add a solution of this compound (PhNO).

-

Allow the reaction to proceed, which results in the elimination of dihydrogen (H₂) and the concomitant binding of the doubly reduced (PhNO)²⁻ substrate into the bimetallic pocket.

-

The product, [KLNi₂(PhNO)], can be isolated from the reaction mixture.

-

If desired, the addition of a cryptand such as [2.2.2]cryptand can be used to sequester the K⁺ ion, yielding the ionic complex [K(crypt)][LNi₂(PhNO)].

-

Characterize the resulting complex using single-crystal X-ray diffraction, NMR spectroscopy, and electrochemical methods (e.g., cyclic voltammetry) to confirm its structure and redox properties.

Relevance in Biological Systems and Catalysis

The coordination chemistry of this compound is not merely of academic interest; it has direct relevance to toxicology and drug development. Exposure to aniline or nitrobenzene can lead to methemoglobinemia, a condition where hemoglobin is oxidized and can no longer carry oxygen. This is attributed to the in vivo metabolic conversion of these compounds to this compound, which then binds strongly to the iron center of heme, inhibiting oxygen transport. Understanding this coordination is crucial for developing antidotes and for assessing the toxicity of related pharmaceutical compounds.

Furthermore, the redox activity of nitrosoarenes and their ability to form C-N bonds are exploited in organic synthesis. Transition metal-catalyzed reactions involving nitroso compounds are used to construct N-containing heterocycles and other valuable molecules. The nitroso group can act as a powerful synthon and a transformable directing group in C-H functionalization reactions.

Conclusion

This compound is a ligand with a rich and multifaceted chemical personality. Its behavior is defined by a dynamic monomer-dimer equilibrium, potent Lewis basicity centered on the nitrogen atom, and the ability to adopt multiple coordination modes with metal centers. Quantitative analysis via spectroscopic and crystallographic techniques provides deep insight into the nature of the metal-ligand bond, revealing shifts in vibrational frequencies and changes in bond lengths upon coordination. The detailed experimental protocols provided herein offer a practical foundation for researchers to synthesize and study these fascinating compounds. A thorough understanding of this compound's coordination chemistry is essential for progress in areas ranging from synthetic methodology and catalysis to toxicology and the design of novel therapeutics.

References

Theoretical Models of Nitrosobenzene Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosobenzene (C₆H₅NO) is a versatile organic compound characterized by a unique nitrogen-oxygen single bond, which imparts a distinct ambiphilic reactivity profile. This duality allows it to react with nucleophiles, electrophiles, and radical species, making it a valuable intermediate in organic synthesis and a subject of extensive theoretical and experimental investigation.[1] Its complex reactivity, which includes cycloadditions, ene reactions, reductions, and dimerizations, presents both challenges and opportunities for synthetic chemists.[1] This guide provides a comprehensive overview of the theoretical models that have been developed to understand and predict the reactivity of this compound, with a focus on computational studies that have elucidated reaction mechanisms and energetics.

Core Reactivity Models

The reactivity of this compound is largely governed by the electronic nature of the nitroso group and its interaction with the aromatic ring. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in dissecting the intricate reaction pathways and providing quantitative insights into the energetics of these transformations.

Reduction of this compound

The reduction of this compound to aniline is a fundamental transformation with significant industrial relevance.[2] Theoretical studies have explored various mechanisms for this reduction, often in the context of catalytic hydrogenation.

A prominent pathway, known as Haber's mechanism, involves the stepwise hydrogenation of nitrobenzene to this compound, then to phenylhydroxylamine, and finally to aniline.[2] An alternative "condensation route" suggests that this compound and phenylhydroxylamine intermediates can react to form an azoxy compound, which is subsequently hydrogenated to aniline.[2]

Computational studies using DFT have shed light on the catalytic reduction of nitrobenzene. For instance, the reduction catalyzed by dioxomolybdenum(VI) dichloride with pinacol as an oxo-accepting reagent is proposed to occur through three consecutive cycles, with this compound and benzylnitrene as key intermediates. This process involves singlet/triplet state crossings, a feature identified as crucial in related polyoxomolybdate-catalyzed reactions.

Experimental Protocol: Catalytic Hydrogenation of Nitrobenzene

A typical experimental setup for studying the catalytic hydrogenation of nitrobenzene involves a fixed-bed reactor. The catalyst, for example, a metal supported on silica (e.g., Ni/SiO₂, Pd/SiO₂), is activated in a flow of hydrogen at elevated temperatures (e.g., 240 °C for 1.5 hours). After activation, the system is evacuated, and the temperature is adjusted to the desired reaction temperature. Nitrobenzene is then introduced into the reactor, followed by hydrogen gas. The progress of the reaction can be monitored using techniques like infrared (IR) spectroscopy to identify key intermediates and the final product, aniline. For instance, in a study using a Cu₂Pd/SiO₂ catalyst, aniline and this compound were observed at 60 °C, with complete conversion to aniline at 140 °C.

Cycloaddition Reactions

This compound is known to participate in cycloaddition reactions, most notably Diels-Alder reactions with dienes. Theoretical studies have been crucial in elucidating the mechanisms of these reactions.

The thermal reaction between nitrosoarenes and alkynes, which yields N-hydroxyindoles, has been investigated through a combination of experimental and computational methods. DFT calculations at the (U)B3LYP/6-31+G(d) level suggest a stepwise mechanism for the reaction of this compound with alkynes. The initial step involves the formation of an N-C bond between the nitrosoarene and the alkyne, leading to a vinyl diradical intermediate. This is followed by cis-trans isomerization and subsequent C-C bond formation to yield the final product.

Quantitative Data from Cycloaddition Studies:

| Reactant System | Computational Method | Activation Barrier (kcal/mol) | Reference |

| PhNO + Acetylene | (U)B3LYP/6-31+G(d) | 19 | |

| PhNO + Phenylacetylene | (U)B3LYP/6-31+G(d) | 15.8 | |

| PhNO + Propiolaldehyde | (U)B3LYP/6-31+G(d) | 13 |

Experimental Protocol: Kinetic Analysis of Nitrosoarene-Alkyne Cycloaddition

The kinetics of the reaction between a nitrosoarene and an alkyne can be studied by monitoring the disappearance of the reactants or the appearance of the product over time, typically using spectroscopic methods like UV-Vis spectroscopy. For the reaction of this compound with phenylacetylene, experiments were conducted in benzene at 75 °C. The reaction was found to be first-order in each reactant. By performing kinetic runs with varying concentrations of each reactant while keeping the other in excess, the rate constants can be determined. Hammett plots can be constructed by studying the reaction rates with a series of para-substituted nitrosoarenes and arylalkynes to probe the electronic effects on the reaction.

Ene Reactions

The nitroso ene reaction is a powerful tool for allylic C-N bond formation. Theoretical studies have been instrumental in resolving the mechanistic debate between a concerted pericyclic pathway and a stepwise mechanism.

Computational studies using methods like UB3LYP, CASPT2, UCCSD(T), and UQCISD(T) have consistently shown that the ene reactions of nitroso compounds proceed through a stepwise path involving polarized diradical intermediates. These intermediates possess unusual properties, including high rotational barriers around formally single bonds, which allows them to maintain stereochemical integrity. The reaction can also involve an aziridine N-oxide intermediate, which is formed from the diradical and can revert to the diradical before proceeding to the ene product.

Logical Relationship of the Nitroso Ene Reaction Mechanism

Caption: Stepwise mechanism of the nitroso ene reaction.

Dimerization

This compound exists in a monomer-dimer equilibrium, with the diamagnetic dimer being favored in the solid state and the green, paramagnetic monomer favored in dilute solutions or at higher temperatures. The dimer, also known as azobenzenedioxide, can exist as cis and trans isomers.

Computational studies have been employed to investigate the thermodynamics of this dimerization. For the gas-phase dimerization of this compound, the reaction enthalpy (ΔrH°) for the formation of the Z-isomer is -22.15 kJ·mol⁻¹, and for the E-isomer, it is -26.21 kJ·mol⁻¹.

Thermodynamic Data for this compound Dimerization:

| Isomer | ΔrH° (kJ·mol⁻¹) | ΔrG° (kJ·mol⁻¹) | Reference |

| Z-dimer | -22.15 | 33.39 | |

| E-dimer | -26.21 | 30.08 |

Experimental Protocol: Studying Monomer-Dimer Equilibrium

The monomer-dimer equilibrium of this compound can be investigated using various spectroscopic techniques. UV-Vis spectroscopy is particularly useful as the monomer has a characteristic absorption in the visible region (around 750 nm), while the dimer is colorless. By measuring the absorbance at different concentrations and temperatures, the equilibrium constant can be determined. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between the monomer and the different isomers of the dimer. The metastable monomeric form can be prepared for study by sublimation onto a cold finger.

Signaling Pathways and Drug Development Implications

While this compound itself is not typically a therapeutic agent, the nitroso functional group is found in various biologically active molecules and can be a key pharmacophore. Understanding the reactivity of the nitroso group is crucial for drug design and development, particularly in the context of metabolism and potential toxicity. For instance, the reduction of nitroaromatic drugs in vivo can lead to the formation of nitroso intermediates, which can then interact with biological macromolecules.

The theoretical models of this compound reactivity can be applied to predict the metabolic fate of nitroso-containing drug candidates and to design molecules with desired reactivity profiles. For example, understanding the factors that govern the stability of the nitroso group can help in designing prodrugs that release an active agent upon reduction.

Conclusion

Theoretical models, predominantly based on quantum chemical calculations, have provided profound insights into the diverse reactivity of this compound. These models have not only rationalized experimental observations but have also made quantitative predictions about reaction mechanisms and energetics. For researchers in synthetic chemistry and drug development, a thorough understanding of these theoretical frameworks is invaluable for designing novel reactions, predicting product outcomes, and developing new therapeutic agents. The continued synergy between computational and experimental studies will undoubtedly lead to further advancements in harnessing the rich chemistry of this compound and its derivatives.

References

- 1. Three decades of unveiling the complex chemistry of C-nitroso species with computational chemistry - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts [mdpi.com]

Nitrosobenzene: A Prototypical Organic Nitroso Compound for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nitrosobenzene (C₆H₅NO) stands as a foundational molecule in the field of organic chemistry, representing one of the simplest aromatic nitroso compounds. Its unique electronic structure and reactivity have made it a subject of extensive study and a valuable tool in synthetic chemistry. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, key reactions, and its emerging role in biological systems and drug discovery.

Core Properties and Data

This compound is a diamagnetic compound that typically exists as a pale yellow, crystalline solid in its dimeric form (azoxybenzene-N,N-dioxide).[1] In dilute solutions or at elevated temperatures, it readily dissociates into its monomeric form, which imparts a characteristic deep green color to the solution.[1] This monomer-dimer equilibrium is a key feature of its chemistry.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅NO | [1] |

| Molar Mass | 107.112 g/mol | [1] |

| Appearance | Pale yellow solid (dimer), green solution/solid (monomer) | [1] |

| Melting Point | 65-69 °C | |

| Boiling Point | 59 °C at 18 mmHg | |

| Solubility | Low in water; soluble in organic solvents. |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound and for studying its monomer-dimer equilibrium.

| Spectroscopy | Key Features and Observations | Reference(s) |

| ¹H NMR | In CDCl₃, signals for the aromatic protons are observed. For the monomer, chemical shifts are around δ 7.9 (ortho), 7.6 (para), and 7.5 (meta) ppm. | |

| ¹³C NMR | The carbon spectrum shows distinct signals for the aromatic carbons. | |

| IR | The N=O stretching vibration is a characteristic feature. | |

| UV-Vis | The monomer exhibits a characteristic absorption in the visible region (around 700-800 nm), which is absent in the dimer. The electronic spectrum of nitrobenzene shows bands around 250-280 nm, 280-340 nm, and a weak band around 355 nm. |

Synthesis of this compound

Several synthetic routes to this compound have been developed. The most common and reliable methods start from either nitrobenzene or aniline.

Synthesis from Nitrobenzene

A widely used laboratory-scale synthesis involves the reduction of nitrobenzene to phenylhydroxylamine, followed by a mild oxidation to yield this compound.

Caption: Synthesis of this compound from Nitrobenzene.

Experimental Protocol: Synthesis of this compound from Nitrobenzene

This two-step procedure is adapted from Organic Syntheses.

Step 1: Preparation of β-Phenylhydroxylamine

-

In a large vessel, a mixture of 250 ml (2.44 moles) of nitrobenzene and a solution of 150 g of ammonium chloride in 5 l of water is vigorously stirred.

-

To this mixture, 372 g (5.15 moles) of zinc dust (90% zinc) is added in small portions over a period of 5 minutes.

-

The reaction is exothermic, and the temperature will rise. Stirring is continued for an additional 15 minutes after the temperature begins to fall.

-

The β-phenylhydroxylamine is filtered to separate it from the zinc oxide.

Step 2: Oxidation of β-Phenylhydroxylamine to this compound

-

The filtered β-phenylhydroxylamine is dissolved in 2.5 l of 20% sulfuric acid at a temperature below -5°C.

-

To this cold solution, an ice-cold solution of 170 g of sodium dichromate dihydrate in 500–750 ml of water is added rapidly with stirring.

-

After 2 to 3 minutes, the precipitated this compound is collected on a Büchner funnel and washed with water.

-

The crude this compound is purified by steam distillation. The product is a green liquid that solidifies to a pale yellow solid. The yield is typically in the range of 49–53%.

Key Chemical Reactions

This compound's rich reactivity stems from the electrophilicity of the nitrogen atom and the presence of the π system. It participates in a variety of important organic reactions.

Diels-Alder Reaction

This compound is an excellent dienophile in hetero-Diels-Alder reactions, reacting with 1,3-dienes to form 3,6-dihydro-1,2-oxazine derivatives. This reaction is a powerful tool for the synthesis of complex nitrogen- and oxygen-containing heterocycles.

Caption: Diels-Alder Reaction of this compound.

Reduction to Aniline

The reduction of the nitroso group to an amino group is a fundamental transformation. This reaction is a key step in the synthesis of aniline and its derivatives from nitroaromatics, where this compound is an intermediate.

Caption: Reduction of this compound to Aniline.

Experimental Protocol: Reduction of Nitrobenzene to Aniline

A common laboratory method for the reduction of nitroaromatics that can be applied to this compound involves the use of a metal in acidic medium.

-

In a round-bottom flask, place the this compound.

-

Add a suitable solvent, such as ethanol or water.

-

Add a reducing metal, such as iron powder or tin granules.

-

Slowly add a mineral acid, such as concentrated hydrochloric acid, to the stirred mixture.

-

The reaction mixture is typically heated to ensure complete reduction.

-

After the reaction is complete, the mixture is made basic to liberate the free aniline.

-

The aniline can then be isolated by steam distillation or solvent extraction.

Biological Significance and Applications in Drug Development

While nitrobenzene itself is toxic, its metabolite, this compound, and other nitrosoarenes have garnered significant interest in medicinal chemistry and drug discovery.

Toxicity

This compound is a metabolite of nitrobenzene and aniline, both of which are environmental pollutants. The toxicity of nitrobenzene is largely attributed to its in vivo reduction to this compound and phenylhydroxylamine, which can induce methemoglobinemia, a condition where hemoglobin is oxidized and loses its ability to transport oxygen. This compound has also been shown to cause oxidative DNA damage, which is a consideration in its toxicological profile.

Therapeutic Potential

Despite the toxicity concerns, the unique reactivity of the nitroso group has been harnessed in the design of therapeutic agents. Nitrosoarenes have been investigated for a range of biological activities, including:

-

Anticancer Agents: Some nitroso compounds have demonstrated antiproliferative effects.

-

Antiviral and Antimicrobial Agents: The reactivity of the nitroso group can be exploited to target viral and microbial processes.

-

Enzyme Inhibitors: Nitrosoarenes can act as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs), which are important targets in cancer therapy.

-

Spin Traps: Nitroso compounds are widely used as spin traps in electron spin resonance (ESR) spectroscopy to detect and identify transient free radical species in biological systems. This application is invaluable for studying oxidative stress and other radical-mediated pathological processes.

The development of nitroso-containing drugs requires a careful balance between therapeutic efficacy and potential toxicity. Structure-activity relationship (SAR) studies are crucial for designing molecules with improved safety profiles.

Conclusion

This compound is a cornerstone compound in organic chemistry with a rich and diverse reactivity. Its synthesis and key chemical transformations, such as the Diels-Alder reaction and reduction to aniline, are fundamental processes in the organic chemist's toolkit. While its toxicity is a significant consideration, the unique properties of the nitroso group continue to inspire the development of new synthetic methodologies and the exploration of novel therapeutic agents. For researchers and professionals in drug development, a thorough understanding of the chemistry and biology of this compound and its derivatives is essential for leveraging their potential while mitigating their risks.

References

The Dichotomous Reactivity of Nitrosobenzenes: An In-depth Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Guide on the Electrophilic and Nucleophilic Nature of Nitrosobenzenes, Offering In-depth Insights for Researchers, Scientists, and Drug Development Professionals.

Nitrosobenzenes, a class of organic compounds featuring a nitroso group (-N=O) attached to a benzene ring, exhibit a fascinating duality in their chemical reactivity, acting as both electrophiles and nucleophiles. This guide provides a detailed exploration of this dichotomous nature, summarizing key reactions, providing experimental protocols, and presenting quantitative data to serve as a valuable resource for professionals in the fields of chemical research and drug development.

The Core of Nitrosobenzene Chemistry: Monomer-Dimer Equilibrium

In solution and in the solid state, nitrosobenzenes exist in a dynamic equilibrium between their monomeric and dimeric forms. The monomer is a green, paramagnetic species, while the dimer, an azoxydianion, is a colorless, diamagnetic solid. This equilibrium is influenced by factors such as temperature, concentration, and the electronic properties of substituents on the aromatic ring.[1][2]

Quantitative Analysis of Monomer-Dimer Equilibrium:

The thermodynamic parameters for the dissociation of the trans-(E)- and cis-(Z)-azodioxy dimers into the monomeric form for a series of para-substituted nitrosobenzenes have been determined using low-temperature ¹H NMR spectroscopy in CDCl₃.

| Substituent (X) | Dimer Isomer | ΔH° (kJ mol⁻¹) | ΔS° (J K⁻¹ mol⁻¹) | ΔG°₂₉₈ (kJ mol⁻¹) |

| H | trans-(E) | 50.2 ± 1.2 | 148 ± 5 | 6.0 |

| H | cis-(Z) | 48.1 ± 1.0 | 147 ± 4 | 4.3 |

| CH₃ | trans-(E) | 52.3 ± 1.5 | 155 ± 6 | 6.1 |

| CH₃ | cis-(Z) | 50.2 ± 1.3 | 154 ± 5 | 4.3 |

| OCH₃ | trans-(E) | 54.8 ± 1.8 | 160 ± 7 | 7.1 |

| OCH₃ | cis-(Z) | 52.7 ± 1.6 | 159 ± 6 | 5.3 |

| Cl | trans-(E) | 48.5 ± 1.1 | 142 ± 4 | 6.2 |

| Cl | cis-(Z) | 46.4 ± 0.9 | 141 ± 3 | 4.5 |

Synthesis of Nitrosobenzenes

Several synthetic routes are available for the preparation of nitrosobenzenes. The most common methods involve the oxidation of anilines or the reduction of nitrobenzenes to phenylhydroxylamines followed by oxidation.

Experimental Protocol: Synthesis of this compound from Nitrobenzene

This procedure involves the reduction of nitrobenzene to phenylhydroxylamine, followed by in-situ oxidation to this compound.[3]

-

Reduction of Nitrobenzene: A mixture of nitrobenzene (2.44 moles) and a solution of ammonium chloride (150 g) in water (5 L) is vigorously stirred. Zinc dust (5.15 moles) is added in small portions. The temperature of the reaction is maintained between 50-55°C by adding ice. After 20 minutes, the solution is filtered to remove zinc oxide.

-

Oxidation of Phenylhydroxylamine: The filtrate containing phenylhydroxylamine is cooled to 0 to -2°C. A cold solution of sulfuric acid is added, followed by a rapid addition of an ice-cold solution of sodium dichromate dihydrate (170 g) in water.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with water, and then purified by steam distillation. The distillate is collected in a receiver cooled by ice. The resulting green liquid solidifies to a white solid. The yield of this compound is typically 49-53%.[3]

Electrophilic Nature of Nitrosobenzenes

The electron-deficient nitrogen atom of the nitroso group makes nitrosobenzenes potent electrophiles, enabling them to participate in a variety of reactions.

Diels-Alder Reactions

Nitrosobenzenes act as efficient dienophiles in [4+2] cycloaddition reactions with conjugated dienes to form 3,6-dihydro-1,2-oxazines. These reactions often exhibit high regioselectivity and stereoselectivity.[4]

Quantitative Data for Diels-Alder Reactions:

| Diene | Nitrosoarene | Product | Yield (%) | Reference |

| Thebaine | This compound | 6,14-endo-etheno-7,8-dihydrothebaine adduct | 85 | |

| 1,3-Butadiene | o-Nitrothis compound | 2-(2-Nitrophenyl)-3,6-dihydro-2H-1,2-oxazine | High | |

| 2,3-Dimethyl-1,3-butadiene | o-Nitrothis compound | 4,5-Dimethyl-2-(2-nitrophenyl)-3,6-dihydro-2H-1,2-oxazine | High | |

| Ergosterol acetate | Nitrosocarbonylbenzene | 5α-N-8α-O-adduct | 54 |

Ene Reactions

In the nitroso-ene reaction, a nitroso compound acts as the enophile, reacting with an alkene (the ene) that has an allylic hydrogen. This reaction forms a hydroxylamine derivative.

Ehrlich-Sachs Reaction

This reaction involves the condensation of nitrosobenzenes with compounds containing an active methylene group in the presence of a base to form N-phenylimines (anils).

Experimental Protocol: Modified Ehrlich-Sachs Reaction

A modification of the original Ehrlich-Sachs method allows for the synthesis of azomethines in good yield, free from byproducts. This involves using absolute methanol as the solvent and anhydrous potassium carbonate as the condensing agent with equimolecular proportions of the reactants. For example, the reaction of benzyl cyanide with p-nitrosodimethylaniline in methanol with potassium carbonate under reflux for one hour yields the corresponding azomethine in 99% yield.

Nucleophilic Nature of Nitrosobenzenes

The nitrogen and oxygen atoms of the nitroso group possess lone pairs of electrons, allowing nitrosobenzenes to act as nucleophiles or Lewis bases.

The nitrogen atom's lone pair allows nitrosobenzenes to act as ligands for transition metals. In organocatalytic reactions, such as the proline-catalyzed α-aminoxylation of aldehydes and ketones, the oxygen atom of the nitroso group can act as the electrophilic site, which is counterintuitive but has been explained by computational studies.

Redox Chemistry and Biological Significance

Nitrosobenzenes are redox-active molecules. They can be reduced to aniline and are intermediates in the metabolic reduction of nitroaromatics. In biological systems, nitroso compounds are known to interact with reactive oxygen species (ROS) and can act as spin traps for radical species. This property is utilized in studying oxidative stress and redox signaling pathways. Some nitrobenzene derivatives have also been investigated as photoinducible nitric oxide (NO) donors, which have potential applications in therapy.

This technical guide provides a foundational understanding of the dual reactivity of nitrosobenzenes. For more detailed information on specific reactions and applications, researchers are encouraged to consult the cited literature.

References

The Multifaceted Biological Activity of Nitrosobenzene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nitrosobenzene derivatives, a class of organic compounds characterized by the presence of a nitroso group attached to a benzene ring, have garnered significant attention in the fields of toxicology, pharmacology, and drug discovery. Their diverse biological activities, ranging from toxicity and mutagenicity to promising anticancer and antimicrobial properties, make them a subject of intense scientific scrutiny. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Cytotoxicity and Anticancer Activity

This compound and its derivatives exhibit a spectrum of cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to their ability to induce oxidative stress, damage DNA, and interfere with cellular signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Analysis of Anticancer Activity

The anticancer potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several nitro and nitroso compounds against different cancer cell lines. It is important to note that much of the available data is for the broader class of nitroaromatic compounds, with specific data for a wide range of this compound derivatives still being an active area of research.

| Compound | Cell Line | IC50 (µM) | Reference |

| Nitroxoline Derivative 33 | Pancreatic Cancer Cells | <10 | [1] |

| Nitroxoline Derivative 40 | Pancreatic Cancer Cells | <10 | [1] |

| Nitroaromatic Compound 3 | HL-60 (Leukemia) | <8.5 | [2] |

| Nitroaromatic Compound 24 | MCF-7 (Breast Cancer) | <8.5 | [2] |

| Anilino-Fluoroquinolone (Nitro-derivative 3c) | MCF7 (Breast Cancer) | 18.9 | [3] |

| Anilino-Fluoroquinolone (Nitro-derivative 3e) | T47D (Breast Cancer) | 5.8 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in a suitable solvent (e.g., DMSO) and then in a complete culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle-only controls.

-